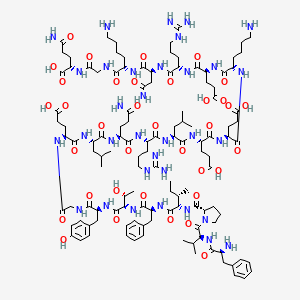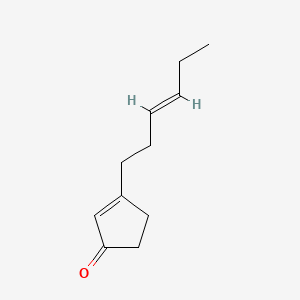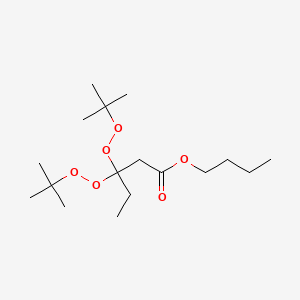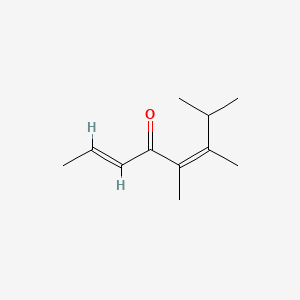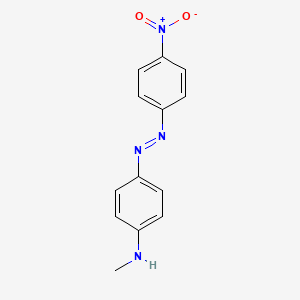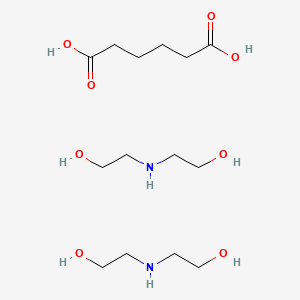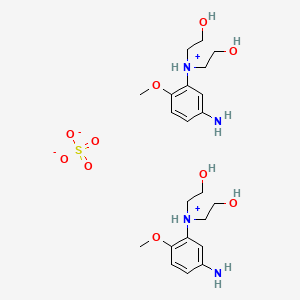![molecular formula C16H8NNaO6 B12675171 Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate CAS No. 94213-68-0](/img/structure/B12675171.png)
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is a chemical compound derived from the phenanthrene family It is known for its complex structure, which includes a nitrophenanthrene carboxylic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate typically involves the nitration of phenanthrene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the phenanthrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted phenanthrene compounds.
Scientific Research Applications
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins. These interactions can result in various biological effects, including cytotoxicity and mutagenicity.
Comparison with Similar Compounds
Similar Compounds
Aristolochic Acid I: 8-methoxy-6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Aristolochic Acid II: 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.
Uniqueness
Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion
Properties
CAS No. |
94213-68-0 |
|---|---|
Molecular Formula |
C16H8NNaO6 |
Molecular Weight |
333.23 g/mol |
IUPAC Name |
sodium;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H9NO6.Na/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21;/h1-6H,7H2,(H,18,19);/q;+1/p-1 |
InChI Key |
IFCATRHBIOPSEC-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C3=C(C(=C2)C(=O)[O-])C(=CC4=CC=CC=C43)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

